molecular formula C15H21N3O3 B3073806 3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid CAS No. 1018165-06-4

3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid

Cat. No. B3073806
CAS RN: 1018165-06-4
M. Wt: 291.35 g/mol
InChI Key: NWSOICMRANRPAJ-UHFFFAOYSA-N
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Description

3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid, also known as 3-Butyl-2-methyl-6-oxo-pyrazolo[3,4-b]pyridin-7(6H)-yl propanoic acid, is an important organic compound used in the synthesis of pharmaceuticals and other compounds. It is a versatile compound that has a wide range of applications in the scientific research and pharmaceutical industries.

Scientific Research Applications

Synthesis of Polyheterocyclic Compounds

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a precursor structurally similar to the compound , was used for the synthesis of new polyheterocyclic ring systems. These systems were developed through reactions with various reagents, leading to the formation of derivatives like pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine. These synthesized compounds were characterized using spectral techniques and evaluated for their antibacterial properties, highlighting their potential application in medicinal chemistry (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Development of Pyridazinone Derivatives

Another research focused on the effect of solvents on the synthesis of pyridazinones and their reactions, creating a variety of new compounds. This study provides insights into the chemical behavior of pyrazolo[3,4-b]pyridine derivatives, offering a foundation for further exploration in the development of new therapeutic agents (Sayed, Radwan, Hamed, & Boraie, 1993).

Exploration of Pyrazolo[3,4-b]pyridine Chemistry

Investigations into 3-aryl-5-cyanopyrazolo[3,4-b]pyridines revealed their structural and chemical properties through NMR, X-ray diffraction studies, and their interactions forming hydrogen-bonded structures. This research enhances understanding of pyrazolo[3,4-b]pyridine chemistry, contributing to the fields of molecular design and drug discovery (Quiroga et al., 1999).

Integrin Inhibitor for Pulmonary Fibrosis Treatment

A specific derivative, (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, was identified as a potent αvβ6 integrin inhibitor with high affinity and selectivity. This compound demonstrates promise as a therapeutic agent for idiopathic pulmonary fibrosis, illustrating the potential of pyrazolo[3,4-b]pyridine derivatives in addressing complex diseases (Procopiou et al., 2018).

Novel Synthetic Pathways and Theoretical Studies

Research into novel pyranopyrazoles and their theoretical studies provided insights into their chemical structure and potential applications. This exploration includes the synthesis of derivatives through various chemical reactions and density functional theory calculations, highlighting the versatility of pyrazolo[3,4-b]pyridine derivatives in synthesizing compounds with potential biological activities (Al-Amiery et al., 2012).

properties

IUPAC Name

3-(2-butyl-3,4-dimethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-4-5-7-18-11(3)14-10(2)9-12(19)17(15(14)16-18)8-6-13(20)21/h9H,4-8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSOICMRANRPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
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3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
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3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
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3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
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3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid

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